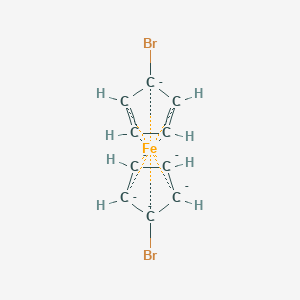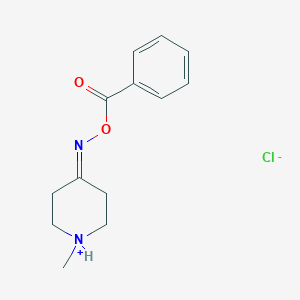
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride, also known as MPOH, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. MPOH has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various neurological disorders.
Mécanisme D'action
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride increases the levels of acetylcholine in the brain, leading to improved cognitive function and memory.
Effets Biochimiques Et Physiologiques
In addition to its effects on acetylcholinesterase, 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride has been shown to have a range of other biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells and contribute to the development of various diseases. 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride in lab experiments is its potent inhibitory effect on acetylcholinesterase. This makes it a valuable tool for investigating the mechanisms of various neurological disorders, particularly Alzheimer's disease. However, 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride also has some limitations. It can be difficult to synthesize and purify, and it has a relatively short half-life, which can make it difficult to study in vivo.
Orientations Futures
There are several future directions for research on 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride. One area of interest is in the development of new and more efficient synthesis methods. Another area of interest is in the identification of new applications for 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride in the treatment of various neurological and inflammatory disorders. Finally, there is a need for further research on the mechanisms of action of 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride, particularly in the context of its effects on reactive oxygen species and inflammation.
Méthodes De Synthèse
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride is typically synthesized through a multi-step process involving the reaction of piperidine with various reagents. One common method involves the reaction of piperidine with chloroacetyl chloride to form 1-chloro-4-methylpiperidine. This compound is then reacted with hydroxylamine hydrochloride to form 1-methylpiperidin-4-one oxime, which is subsequently reacted with phenyl isocyanate to form 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride.
Applications De Recherche Scientifique
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the study of Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of beta-amyloid plaques in the brain. 1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride has been shown to inhibit the formation of these plaques, suggesting that it may have therapeutic potential for treating Alzheimer's disease.
Propriétés
Numéro CAS |
1515-48-6 |
|---|---|
Nom du produit |
1-Methylpiperidin-4-one phenylcarbonyl oxime hydrochloride |
Formule moléculaire |
C13H17ClN2O2 |
Poids moléculaire |
268.74 g/mol |
Nom IUPAC |
[(1-methylpiperidin-1-ium-4-ylidene)amino] benzoate;chloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-15-9-7-12(8-10-15)14-17-13(16)11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;1H |
Clé InChI |
VCIXNIGDLQPFIC-UHFFFAOYSA-N |
SMILES |
C[NH+]1CCC(=NOC(=O)C2=CC=CC=C2)CC1.[Cl-] |
SMILES canonique |
C[NH+]1CCC(=NOC(=O)C2=CC=CC=C2)CC1.[Cl-] |
Synonymes |
1-METHYLPIPERIDIN-4-ONE PHENYLCARBONYL OXIME HYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)
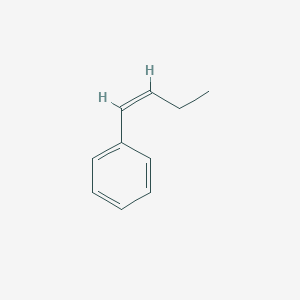
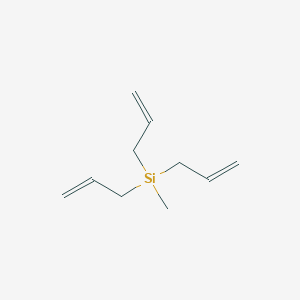
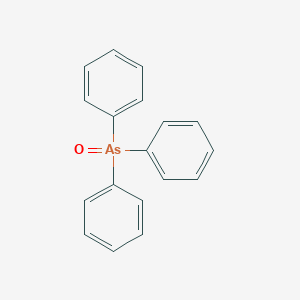
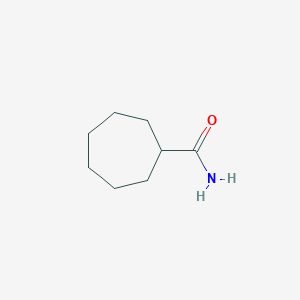
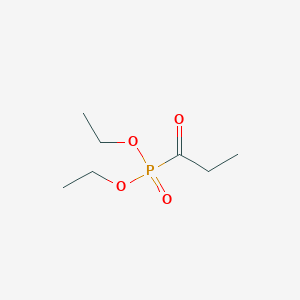
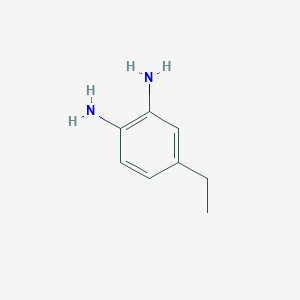
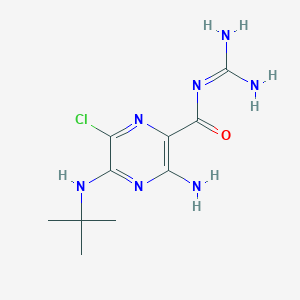
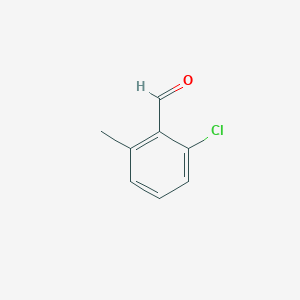
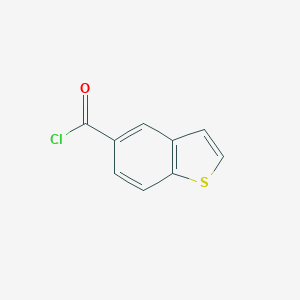
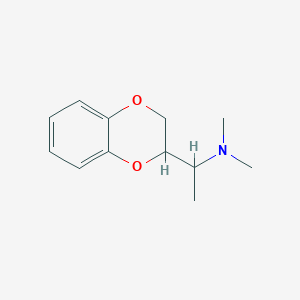
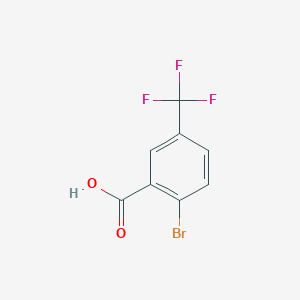
![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)
